molecular formula C12H14Cl2N4O B2613137 3-benzoyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride CAS No. 2470440-77-6

3-benzoyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride

Cat. No.: B2613137
CAS No.: 2470440-77-6
M. Wt: 301.17
InChI Key: YFHQVJWZRQTUCM-UHFFFAOYSA-N
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Description

3-benzoyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride is a chemical compound with the molecular formula C12H12N4O.2ClH. It is a member of the triazolopyrazine family, characterized by a triazole ring fused to a pyrazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzoyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride typically involves the reaction of a triazole derivative with a pyrazine derivative under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

3-benzoyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired products are obtained .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

3-benzoyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-benzoyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 3-benzoyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride include:

Uniqueness

What sets this compound apart from similar compounds is its unique benzoyl group, which imparts specific chemical properties and potential biological activities. This makes it a valuable compound for various research and industrial applications .

Biological Activity

3-benzoyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride is a novel compound that has garnered attention for its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C12H12N4O·2ClH
  • Molecular Weight : 301.17 g/mol
  • CAS Number : 2470440-77-6

This compound belongs to the triazolopyrazine family and features a triazole ring fused to a pyrazine ring, which contributes to its unique biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may modulate the activity of enzymes or receptors involved in various biological pathways. The exact mechanisms remain under investigation but are thought to involve:

  • Enzyme Inhibition : The compound may inhibit key enzymes that are crucial for cellular functions.
  • Receptor Interaction : It could bind to specific receptors, altering their activity and influencing cellular signaling pathways.

Antimicrobial Activity

Research has demonstrated that derivatives of triazolo[4,3-a]pyrazines exhibit significant antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) : Some derivatives have shown MIC values ranging from 0.22 to 0.25 μg/mL against various pathogens.
  • Biofilm Inhibition : These compounds effectively inhibit biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, outperforming traditional antibiotics like Ciprofloxacin in certain assays .

Anticancer Potential

Studies exploring the anticancer properties of related compounds indicate promising results:

  • Cytotoxic Activity : Compounds similar to this compound have been shown to induce apoptosis in cancer cell lines such as MCF-7 and MDA-MB-231.
  • Mechanisms of Action : The anticancer activity is associated with the modulation of apoptotic pathways involving caspases and the inhibition of NF-κB signaling pathways .

Case Studies and Research Findings

  • Antimicrobial Evaluation :
    • A study evaluated the antimicrobial efficacy of various pyrazole derivatives and found that certain compounds displayed strong activity against multiple bacterial strains while maintaining low toxicity levels against human cells .
  • Cytotoxicity in Cancer Cells :
    • Another investigation focused on the cytotoxic effects of triazolo[4,3-a]pyrazine derivatives against breast cancer cells. The results indicated that these compounds could trigger apoptosis through caspase activation and autophagy processes .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityNotable Findings
This compoundStructureAntimicrobial & AnticancerSignificant biofilm inhibition
3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine hydrochlorideStructureAntimicrobialEffective against resistant strains
Other triazolopyrazine derivativesStructureVariableDiverse biological activities

Properties

IUPAC Name

phenyl(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methanone;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O.2ClH/c17-11(9-4-2-1-3-5-9)12-15-14-10-8-13-6-7-16(10)12;;/h1-5,13H,6-8H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFHQVJWZRQTUCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NN=C2C(=O)C3=CC=CC=C3)CN1.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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